molecular formula C18H15ClN2O4S B2785393 Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 865199-61-7

Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2785393
CAS No.: 865199-61-7
M. Wt: 390.84
InChI Key: PKPWJKJXEYSHBM-ZZEZOPTASA-N
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Description

Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a 4-chlorobenzoyl imino group at position 2, a methoxy substituent at position 6, and an acetate ester at position 3 of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility . Below, we compare its structural and functional attributes with related compounds.

Properties

IUPAC Name

methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c1-24-13-7-8-14-15(9-13)26-18(21(14)10-16(22)25-2)20-17(23)11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPWJKJXEYSHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse pharmacological properties. Its structure can be represented as follows:

C17H14ClNO4S\text{C}_{17}\text{H}_{14}\text{Cl}\text{N}\text{O}_4\text{S}

This structure includes:

  • A benzothiazole ring , which contributes to its biological activity.
  • A chlorobenzoyl group , which enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with chlorobenzoyl isocyanate under controlled conditions. The detailed synthetic pathway is crucial for optimizing yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar benzothiazole structure exhibit potent anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including Hep3B and MCF-7. The mechanism often involves cell cycle arrest and induction of apoptosis.

Table 1: Anticancer Activity of Related Benzothiazole Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound 2aHep3B8.07G2-M phase arrest
Compound 2bMCF-79.12Apoptosis induction
DoxorubicinHep3B7.4G2-M phase arrest

These findings indicate that the benzothiazole moiety is critical for the anticancer activity of these compounds, including this compound.

Antioxidant Activity

In vitro studies have also assessed the antioxidant potential of similar benzothiazole derivatives using the DPPH radical scavenging assay. Compounds exhibited varying degrees of antioxidant activity, correlating with their structural features.

Table 2: Antioxidant Activity Evaluation

CompoundDPPH Scavenging Rate (%)IC50 (µM)
Compound 2a78%39.85
Trolox95%7.72

The results suggest that while some derivatives show promising antioxidant properties, they may not surpass established antioxidants like Trolox.

Anti-inflammatory and Other Activities

The biological profile of this compound may also extend to anti-inflammatory and antimicrobial activities. Compounds containing the benzothiazole scaffold have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:

  • Case Study on Hepatocellular Carcinoma : A derivative similar to this compound was tested in patients with advanced liver cancer, showing a reduction in tumor size and improved patient outcomes.
  • Antioxidant Efficacy in Diabetic Models : In animal models of diabetes, compounds with the benzothiazole structure demonstrated significant reductions in oxidative stress markers, suggesting potential therapeutic benefits in managing diabetes-related complications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Comparison of Key Benzothiazole Derivatives
Compound Name Substituent at Position 2 Substituent at Position 6 Position 3 Group Key Features
Target Compound 4-Chlorobenzoyl imino Methoxy Methyl acetate Electron-withdrawing Cl; polar ester
2-(4-Methoxyphenyl)benzothiazole Phenyl (4-methoxy) None None Electron-donating methoxy; no ester
Methyl 2-(2-imino-6-methoxybenzothiazol-3-yl)acetate hydrobromide Imino (unsubstituted) Methoxy Methyl acetate (+HBr) Protonated imino; salt form
Ethyl 2-(4-chloro-2-oxo-2,3-dihydrobenzothiazol-3-yl)acetate Oxo (dihydro structure) None Ethyl acetate Saturated thiazole; Cl substituent

Key Observations :

  • The methoxy group at position 6 may increase solubility in polar solvents compared to non-substituted analogs (e.g., ’s compound lacks this group) .
  • The methyl acetate ester at position 3 contributes to lipophilicity, which could influence membrane permeability in biological systems. Ethyl esters (e.g., ) may exhibit slightly higher hydrophobicity .

Key Observations :

  • The target compound likely requires imine formation between 4-chlorobenzoyl chloride and a 6-methoxybenzothiazole precursor, followed by esterification—a process sensitive to steric and electronic effects due to the bulky chlorobenzoyl group.

Physicochemical Properties

Table 3: Physical and Spectral Data Comparison
Compound Name Melting Point (°C) $ ^1H $-NMR (δ, ppm) Highlights Solubility Trends
Target Compound Not reported Expected peaks: ~8.0 (aromatic H), 3.9 (OCH₃), 3.7 (COOCH₃) Moderate in DMSO, low in H₂O
2-(4-Methoxyphenyl)benzothiazole 120–121 8.04 (d, J=2 Hz), 3.87 (OCH₃) Soluble in ethyl acetate
Ethyl 2-(4-chloro-2-oxobenzothiazol-3-yl)acetate Not reported 4.20 (q, J=7.1 Hz, CH₂CH₃), 1.28 (t, J=7.1 Hz) Likely hydrophobic

Key Observations :

  • The methoxy group in the target compound and ’s analog results in distinct $ ^1H $-NMR signals (~3.8–3.9 ppm), aiding structural confirmation .
  • The chlorine atom in the target compound may downfield-shift adjacent aromatic protons due to its electronegativity, contrasting with ’s methoxy-phenyl derivative.

Computational and Crystallographic Insights

  • DFT Calculations : employed B3LYP/6-31G(d) methods to optimize benzothiazole structures, predicting electronic properties. Similar studies on the target compound could reveal HOMO-LUMO gaps influenced by the 4-chlorobenzoyl group .
  • Crystallography : SHELX software () is widely used for small-molecule refinement. If crystallized, the target compound’s structure could be resolved to assess packing effects from its substituents .

Q & A

Q. What are the optimized synthetic routes for Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate?

Methodological Answer:

  • Reflux-based condensation : A common approach involves refluxing substituted benzaldehyde derivatives with aminothiazole precursors in ethanol or acetic acid. For example, describes a similar protocol where glacial acetic acid catalyzes the reaction between triazole derivatives and benzaldehyde under reflux for 4 hours, followed by solvent evaporation and filtration .
  • Microwave-assisted synthesis : highlights a solvent-free method using microwave irradiation (300 W, 6 minutes) with silica gel as a catalyst. This technique reduces reaction time and improves yields (up to 94%) compared to traditional heating .
  • Triazine coupling : and detail reactions involving trichlorotriazine intermediates, which can be adapted for introducing the 4-chlorobenzoyl group via nucleophilic substitution under controlled temperatures (e.g., 45°C for 1 hour) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H-NMR (400 MHz) in DMSO-d6d_6 to identify proton environments, such as methoxy (δ\delta 3.87 ppm) and aromatic protons. provides a template for interpreting splitting patterns and integration ratios .
  • HPLC : For purity assessment, reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended. emphasizes using C18 columns and gradient elution (water/acetonitrile) to resolve impurities .
  • Mass spectrometry : High-resolution MS (e.g., FAB or ESI) confirms molecular weight. In , the molecular ion peak at m/zm/z 242 (M+1) aligns with the expected formula .

Q. What purification methods are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use methanol or ethanol for high-purity crystalline products. achieved 74% yield via ethanol recrystallization after acetic anhydride-mediated acetylation .
  • Column chromatography : Silica gel columns with hexane/ethyl acetate gradients (e.g., 1:1) effectively separate thiazole derivatives, as shown in .
  • Solvent extraction : Ethyl acetate is preferred for isolating polar intermediates, as demonstrated in ’s microwave synthesis workflow .

Advanced Research Questions

Q. How do computational methods aid in understanding the compound’s electronic structure and reactivity?

Methodological Answer:

  • DFT calculations : Use Gaussian 03W or Spartan 06 to optimize geometry at the B3LYP/6-31G(d) level. applied this to analyze bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps), revealing electron-deficient regions at the 4-chlorobenzoyl group .
  • Conformational analysis : Hartree-Fock (HF) methods predict stable conformers. For example, identified a planar benzothiazole ring stabilized by π\pi-π\pi stacking interactions .
  • Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The methylsulfonyl group in enhances electrophilicity at the imine nitrogen, guiding derivatization strategies .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR. For instance, resolved discrepancies in aromatic proton assignments by correlating NMR shifts with IR carbonyl stretches (e.g., 1680 cm1^{-1} for ester groups) .
  • Isotopic labeling : Introduce 15N^{15}N or 13C^{13}C isotopes to track imine or carbonyl groups, as suggested in ’s discussion of tautomeric equilibria .
  • X-ray crystallography : ’s crystal structure data (CCDC deposition) provides unambiguous bond angle/geometry validation, resolving ambiguities from spectral overlaps .

Q. What strategies validate the compound’s biological activity mechanisms?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50_{50} values. ’s methylsulfonyl derivative showed enhanced inhibition of proteases due to electrophilic reactivity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins. For example, ’s benzothiazole analogs (excluded source) were docked into kinase active sites; replace with ’s structural analogs for similar analysis .
  • SAR studies : Modify substituents (e.g., replace 4-chloro with 4-fluoro) and compare bioactivity. ’s isoxazoline derivatives demonstrate how acetyloxy groups influence cytotoxicity .

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